5-Chloro-6-(methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 235.64 g/mol. It is classified as a pyridinecarboxylic acid derivative, specifically containing a methylsulfonyl group at the 6-position and a chlorine atom at the 5-position of the nicotinic acid structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is categorized under organic compounds, specifically within the class of organoheterocyclic compounds. It belongs to the subclass of pyridine derivatives, which are characterized by the presence of a pyridine ring with additional functional groups. The IUPAC name for this compound is 5-chloro-6-(methylsulfonyl)nicotinic acid, and it is registered under the CAS number 2091632-11-8 .
The synthesis of 5-chloro-6-(methylsulfonyl)nicotinic acid typically involves several steps:
The molecular structure of 5-chloro-6-(methylsulfonyl)nicotinic acid features:
The compound's structural formula can be represented as follows:
Data regarding its physical characteristics include:
5-Chloro-6-(methylsulfonyl)nicotinic acid can participate in several types of chemical reactions:
The mechanism of action for 5-chloro-6-(methylsulfonyl)nicotinic acid is primarily linked to its interactions with biological targets such as enzymes and receptors involved in metabolic pathways. As a derivative of nicotinic acid, it may influence neurotransmitter systems, particularly those related to acetylcholine signaling, although specific mechanisms require further investigation.
Key physical and chemical properties include:
The compound should be stored in a cool, dry place to maintain its integrity .
5-Chloro-6-(methylsulfonyl)nicotinic acid has potential applications in scientific research, particularly in medicinal chemistry and pharmacology. Its structural features make it suitable for designing drugs that target nicotinic receptors or other biological pathways involved in diseases such as cancer or neurodegenerative disorders. Ongoing research may further elucidate its therapeutic potential and broaden its applications in drug development .
Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives serve as foundational building blocks for constructing 5-chloro-6-(methylsulfonyl)nicotinic acid. Patent literature details a convergent approach beginning with halogenation of substituted nicotinic esters or acids, followed by sulfonylation. A representative sequence involves:
Table 1: Representative Multi-Step Synthesis of 5-Chloro-6-(methylsulfonyl)nicotinic Acid
Step | Reagents/Conditions | Key Intermediate | Typical Yield (%) |
---|---|---|---|
1. Chlorination | POCl₃, DMF, 80-110°C, 4-12h | 5-Chloro-6-hydroxynicotinate | 70-85 |
2. Sulfonylation | MsCl, Et₃N, DCM, 0°C-RT, 2-6h | Methyl 5-chloro-6-(methylsulfonyl)nicotinate | 65-80 |
3. Ester Hydrolysis | LiOH, THF/H₂O, RT, 2h or μW, 100°C, 15min | 5-Chloro-6-(methylsulfonyl)nicotinic acid | 85-95 |
Alternative routes leverage commercially available 2-chloro-5-fluoronicotinic acid derivatives, where selective displacement of fluorine with methanesulfinate anion under palladium catalysis provides advanced intermediates [7].
The installation of chlorine and methylsulfonyl groups demands precise control to ensure regioselectivity and minimize side reactions:
Catalytic iodide (KI) enhances reactivity for sterically hindered substrates.
Methylsulfonylation Mechanism: This nucleophilic aromatic substitution (SNAr) proceeds via a Meisenheimer complex. The C-6 position in 5-chloronicotinic acid derivatives is activated towards nucleophilic displacement due to the ortho-chloro and meta-carboxyl groups, facilitating attack by methanesulfinate (CH₃SO₂⁻) or sulfonyl chloride with base. Key optimizations include [1] [3]:
Table 2: Optimization of Chlorination and Sulfonylation Steps
Reaction | Critical Parameter | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Chlorination | POCl₃ Equivalents | 4.0 eq. | >80% yield, <5% dihalogenation |
Catalyst | 0.1 eq. KI | 15% rate increase, lower temp | |
Sulfonylation | Base | Diisopropylethylamine (DIPEA) | Reduced ester hydrolysis vs. Et₃N |
Temperature | 0°C → 20°C gradual warming | <3% disulfide byproduct |
The kynurenine pathway and Preiss-Handler pathway represent natural routes for synthesizing nicotinamide adenine dinucleotide (NAD⁺) precursors like quinolinic acid (pyridine-2,3-dicarboxylic acid) from tryptophan or nicotinic acid [3]. While not directly replicating these pathways for 5-chloro-6-(methylsulfonyl)nicotinic acid, key principles inform synthetic design:
Accessing 5-chloro-6-(methylsulfonyl)nicotinic acid often requires modifying pre-assembled pyridine cores. Key strategic interconversions include:
Table 3: Comparison of Sulfonyl Group Installation Methods
Method | Reagents | Temperature | Yield Range (%) | Key Advantages/Disadvantages |
---|---|---|---|---|
Direct SNAr (MsCl/Base) | MsCl, DIPEA, DCM | 0-25°C | 65-80 | Simple, scalable; competitive hydrolysis |
Thioether Oxidation | 1) NaSCH₃ 2) mCPBA, DCM | -10°C → RT | 70-85 (2 steps) | High regioselectivity; malodorous intermediates |
Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, MsSO₂Na, dioxane | 90-100°C | 75-90 | Compatible with sensitive functionalities; higher cost |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5